molecular formula C10H11NO2S B15326164 2-[(2-Oxo-2-phenylethyl)thio]acetamide CAS No. 445470-09-7

2-[(2-Oxo-2-phenylethyl)thio]acetamide

Cat. No.: B15326164
CAS No.: 445470-09-7
M. Wt: 209.27 g/mol
InChI Key: YIENSZYMFQRLGX-UHFFFAOYSA-N
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Description

2-[(2-Oxo-2-phenylethyl)thio]acetamide is a thioacetamide derivative characterized by a thioether linkage (-S-) connecting an acetamide moiety to a 2-oxo-2-phenylethyl group. This structure combines the reactivity of the thioether group with the aromatic and ketonic functionalities of the phenyl and oxo groups, respectively. The compound has been explored as an intermediate in synthesizing complex heterocyclic systems, such as thiadiazoloindoles (), and may exhibit modified pharmacological properties compared to simpler thioacetamides.

Properties

CAS No.

445470-09-7

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

2-phenacylsulfanylacetamide

InChI

InChI=1S/C10H11NO2S/c11-10(13)7-14-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)

InChI Key

YIENSZYMFQRLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of 2-oxo-2-phenylethyl chloride with thiourea, followed by the addition of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored to achieve consistent results.

Types of Reactions:

    Oxidation: 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can modulate enzymatic activity by binding to active sites or altering protein conformation. Pathways involved may include oxidative stress response and signal transduction cascades.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Table 2: Pharmacological and Physicochemical Data
Compound Molecular Weight LogP (Predicted) Bioactivity Notes Toxicity Profile
2-[(2-Oxo-2-phenylethyl)thio]acetamide ~264.3* ~2.1 Intermediate for antitumor agents Likely reduced hepatotoxicity vs. TAA
Thioacetamide (TAA) 75.13 -0.5 Hepatotoxin (research use) High hepatotoxicity
2-Phenoxyacetamide analogues 250–300 1.5–3.0 Antimicrobial, kinase inhibition Low to moderate toxicity
N-(Thiophen-2-ylmethyl)acetamide 155.23 1.8 Potential CNS activity Limited data

Key Observations:

  • Toxicity Mitigation: The target compound’s structural complexity may reduce hepatotoxicity compared to TAA, which is a known hepatotoxin .
  • Lipophilicity: The phenyl group in the target compound increases LogP (predicted ~2.1), enhancing membrane permeability relative to TAA (LogP -0.5) .
  • Bioactivity: Derivatives of the target compound (e.g., ) show promise in drug discovery, with IR and NMR data supporting stable intermediates for anticancer agents .

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